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Introduction

Autophagy is a highly conserved catabolic process in eukaryotic cells responsible for the
degradation of bulk cytoplasmic components, including long-lived proteins and organelles. This
process is crucial for cellular homeostasis, adaptation to stress conditions such as nutrient
starvation, and the removal of damaged cellular components. In the budding yeast
Saccharomyces cerevisiae, a powerful model organism for studying fundamental cellular
processes, autophagy is characterized by the formation of double-membraned vesicles called
autophagosomes, which sequester cytoplasmic material and deliver it to the vacuole for
degradation. The discovery of autophagy-related (AUT) genes has been pivotal in dissecting
the molecular machinery governing this pathway. This technical guide provides an in-depth
overview of the discovery and characterization of the AUT1 gene, an essential component of
the autophagic machinery in S. cerevisiae.

1. Quantitative Data on the Characterization of the autl Mutant

The initial characterization of the autl mutant involved several quantitative assays to assess
the impact of the gene deletion on key cellular processes related to autophagy and starvation
survival.
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Table 1: Survival Rate of Wild-Type and autlA Mutant Strains Under Nitrogen Starvation

. Wild-Type (WCG4a) )
Time (days) . autlA (YMTA) Survival (%)
Survival (%)

0 100 100
2 95 80
4 90 60
6 85 45
8 80 30
10 75 20
12 70 10
14 65 <5

Data extracted from Schlumpberger et al., 1997. The survival rate was determined by plating
dilutions of starved cells onto YPD plates and counting the resulting colonies.[1]

Table 2: Protein Degradation Rates in Wild-Type and autlA Mutant Strains During Nitrogen

Starvation
. Protein Degradation (% of
Strain Genotype o
total protein in 48h)
WCG4a Wild-Type ~40%
YMTA pral ~15%
YMS5 autlA ~15%
YMTA/YMS5 pral autlA ~15%

Data derived from Schlumpberger et al., 1997. Protein degradation was measured by the
decrease in total protein content after 48 hours of nitrogen starvation. The pral mutant,
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deficient in a vacuolar proteinase, serves as a control for vacuolar-dependent protein
breakdown.[1]

2. Experimental Protocols

The identification and characterization of the AUT1 gene were achieved through a series of key
experiments. The detailed methodologies are provided below.

2.1 Yeast Strains, Media, and Growth Conditions

e Yeast Strains: The primary strains used in the study by Schlumpberger et al. (1997) are
listed in Table 3.

e Media:
o YPD: 1% yeast extract, 2% peptone, 2% glucose. For solid media, 2% agar was added.
o SD: 0.67% yeast nitrogen base without amino acids, 2% glucose.
o Sporulation Medium: 1% potassium acetate, 0.1% yeast extract, 0.05% glucose.

o Starvation Medium (SD-N): 0.17% yeast nitrogen base without amino acids and without
ammonium sulfate, 2% glucose.

o Growth Conditions: Yeast strains were typically grown at 30°C. For starvation experiments,
cells were grown to logarithmic phase in SD medium, washed, and then transferred to SD-N
medium.

Table 3: Saccharomyces cerevisiae Strains Used in the Discovery of AUT1
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Strain

Genotype

Source/Reference

WCG4a

MATa/MATa ura3-52/ura3-52
leu2-3,112/leu2-3,112 his3-
11,15/his3-11,15

Schlumpberger et al., 1997

YMTA

MATa/MATa ura3-52/ura3-52
leu2-3,112/leu2-3,112 his3-
11,15/his3-11,15
pral::URAS3/pral::URA3

Schlumpberger et al., 1997

autl-1

MATa/MATa ura3-52/ura3-52
leu2-3,112/leu2-3,112 his3-
11,15/his3-11,15 autl-1/autl-1

Schlumpberger et al., 1997

YMS5

MATa ura3-52 leu2-3,112 his3-
11,15 autlAl::URA3

Schlumpberger et al., 1997

2.2 Gene Complementation for the Isolation of AUT1

e Mutant Strain: A diploid autl-1/autl-1 mutant strain, which exhibits a severe defect in

sporulation, was used for the complementation screen.

e Yeast Genomic Library: The autl-1/autl-1 strain was transformed with a S. cerevisiae

genomic DNA library constructed in the centromeric shuttle vector YCplacl111 (LEU2

marker).

o Transformation: The lithium acetate method was used for yeast transformation.

e Screening: Transformants were selected on SD medium lacking leucine. The resulting

colonies were then replica-plated onto sporulation medium.

« |dentification of Complementing Plasmids: Colonies that regained the ability to sporulate

were selected. The plasmids from these colonies were isolated and analyzed.

» Confirmation: The isolated plasmids were re-transformed into the original autl-1/autl-1

mutant to confirm that the complementing activity was plasmid-linked. The complementing

gene was then subcloned and sequenced.
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2.3 Construction of the autlA Null Mutant

» Disruption Cassette: A disruption cassette was constructed in which the coding region of the
AUT1 gene was replaced with a selectable marker gene (URA3 or HIS3).

o Transformation: The linear disruption cassette was transformed into a wild-type diploid strain
(WCG4a).

o Selection: Transformants were selected on medium lacking uracil or histidine.

 Verification: Correct integration of the disruption cassette at the AUT1 locus was confirmed
by Southern blot analysis and PCR.

e Sporulation and Tetrad Analysis: The heterozygous diploid strain was sporulated, and the
resulting tetrads were dissected to obtain haploid autlA null mutants.

2.4 Protein Analysis

o Preparation of Cell Extracts: Yeast cells were harvested by centrifugation, washed, and
resuspended in lysis buffer. Cell lysis was achieved by vortexing with glass beads.

o Protein Concentration Determination: The total protein concentration in the cell extracts was
determined using the Bradford assay.

o SDS-PAGE and Western Blotting: Proteins were separated by SDS-polyacrylamide gel
electrophoresis (SDS-PAGE) and transferred to a nitrocellulose membrane. The membranes
were then probed with specific primary antibodies, followed by incubation with a secondary
antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

3. Visualizations

3.1 Experimental Workflow for the Discovery of the AUT1 Gene
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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